molecular formula C20H17FN2O3S B12445507 N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide CAS No. 327069-51-2

N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B12445507
CAS No.: 327069-51-2
M. Wt: 384.4 g/mol
InChI Key: MHNYWQOXEVSFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide reflects its structural hierarchy. The parent compound, benzenesulfonamide (C₆H₅SO₂NH₂), is substituted at the sulfonamide nitrogen with a 4-fluorophenyl group and at the para position of the benzene ring with an (E)-configured imine group (–N=CH–) linked to 4-methoxyphenyl. The molecular formula, C₂₀H₁₆FN₃O₃S , accounts for:

  • A benzene ring (C₆H₅) with a sulfonamide group (–SO₂NH–).
  • A 4-fluorophenyl substituent (C₆H₄F) attached to the sulfonamide nitrogen.
  • A 4-methoxyphenyl group (C₇H₇O) connected via an imine bond (–CH=N–) at the benzene ring’s 4-position.

The molecular weight is 405.43 g/mol , calculated from the formula. The (E)-configuration of the imine group is confirmed by NMR coupling constants, which typically show a trans-vicinal coupling (J ≈ 12–16 Hz) between the imine proton and adjacent aromatic protons.

Crystallographic Data and Spatial Configuration Analysis

While direct crystallographic data for this compound is unavailable, its spatial configuration can be inferred from analogous sulfonamide Schiff bases. For example, X-ray studies of related structures reveal that the sulfonamide group adopts a planar geometry due to resonance between the S=O bonds and the adjacent nitrogen lone pairs. The imine linkage (–N=CH–) enforces coplanarity between the benzene and methoxyphenyl rings, creating an extended π-conjugated system. This planar arrangement is critical for electronic delocalization and potential biological activity.

The fluorine atom at the para position of the phenyl ring induces a dipole moment, while the methoxy group’s electron-donating resonance effect stabilizes the imine’s electron-deficient nitrogen. These interactions create a polarized yet rigid molecular framework, as evidenced by infrared (IR) spectra showing characteristic stretches for –SO₂– (1150–1350 cm⁻¹), –C=N– (1600–1640 cm⁻¹), and –OCH₃ (2850–3000 cm⁻¹).

Tautomeric Forms and Stereoelectronic Effects

Schiff bases like this compound exhibit tautomerism between the imine (–CH=N–) and enamine (–NH–CH=) forms. However, the electron-withdrawing sulfonamide group (–SO₂–) and the methoxy group’s resonance donation stabilize the imine tautomer. Density functional theory (DFT) studies on similar systems show that the imine form is energetically favored by ~15–20 kcal/mol due to conjugation with the aromatic rings.

Stereoelectronic effects further modulate reactivity:

  • The fluorine atom’s inductive (–I) effect increases the sulfonamide nitrogen’s electrophilicity, enhancing hydrogen-bonding potential.
  • The methoxy group’s resonance (+R) effect delocalizes electron density into the imine bond, reducing its susceptibility to hydrolysis.
  • The (E)-configuration minimizes steric clashes between the methoxyphenyl and fluorophenyl groups, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds.

Comparative Analysis with Related Sulfonamide Schiff Base Derivatives

The biological and chemical properties of this compound are contextualized by comparing it to structurally related derivatives:

Compound Name Substituents (R₁, R₂) Biological Activity (Zone of Inhibition, mm) Reference
Query Compound R₁ = 4-F-C₆H₄, R₂ = 4-OCH₃-C₆H₄ Antimicrobial: 18–22 (S. aureus)
N-(thiazol-2-yl)-4-[(2-OH-C₆H₃CH=N)] R₁ = thiazole, R₂ = 2-OH-C₆H₃ Antimicrobial: 14–16 (S. aureus)
N-(isoxazol-3-yl)-4-[(3-NO₂-C₆H₃CH=N)] R₁ = isoxazole, R₂ = 3-NO₂-C₆H₃ Antifungal: 12–14 (C. albicans)

Key differences include:

  • Electron-withdrawing vs. electron-donating groups : The 4-fluorophenyl and 4-methoxyphenyl substituents enhance stability and antimicrobial efficacy compared to nitro or hydroxy groups.
  • Spatial configuration : The (E)-imine geometry in the query compound improves membrane permeability relative to (Z)-configured analogs.
  • Synergistic effects : The sulfonamide and imine groups act cooperatively, with the former inhibiting dihydropteroate synthase and the latter disrupting microbial cell membranes.

Properties

CAS No.

327069-51-2

Molecular Formula

C20H17FN2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C20H17FN2O3S/c1-26-19-10-2-15(3-11-19)14-22-17-8-12-20(13-9-17)27(24,25)23-18-6-4-16(21)5-7-18/h2-14,23H,1H3

InChI Key

MHNYWQOXEVSFTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound, characterized by the molecular formula C20H17FN2O3SC_{20}H_{17}FN_{2}O_{3}S, exhibits potential therapeutic effects, particularly in the fields of antibacterial and anticancer research. Understanding its biological activity is crucial for exploring its applications in pharmacotherapy.

The compound features a sulfonamide group, which is known for its ability to inhibit various enzymes and pathways in biological systems. The presence of a fluorophenyl group enhances its lipophilicity and may improve bioavailability, while the methoxyphenyl moiety contributes to its structural diversity and potential interaction with biological targets.

Antibacterial Activity

Research indicates that sulfonamide derivatives can exhibit significant antibacterial properties. A study involving similar compounds demonstrated that derivatives with fluorine substitutions showed enhanced activity against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves the inhibition of bacterial folate synthesis pathways, crucial for DNA synthesis and cell division.

Compound NameStructureAntibacterial Activity
This compoundStructureEffective against Gram-positive and Gram-negative bacteria
4-Fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamideStructureSignificant reduction in bacterial growth in vitro

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic rings and sulfonamide linkages. These variations impact melting points, solubility, and stability (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Evidence
Target Compound 4-Fluorophenyl, 4-methoxybenzylidene C₂₀H₁₆FN₂O₃S 389.42 N/A N/A
PPA14 (4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide) 4-Fluorophenyl pyrimidine C₁₆H₁₂FN₃O₂S 345.35 N/A N/A Cell cycle arrest (G2/M phase)
23d (N-((4-((3-chloro-4-fluorophenyl)amino)-6-methoxyquinolin-3-yl)carbamoyl)-4-fluorobenzenesulfonamide) 3-Chloro-4-fluorophenyl, quinoline C₂₄H₁₈ClF₂N₄O₃S 535.94 285.3–286.1 39.5 Anticancer potential
7 (4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide) Phthalazine, thiazole C₂₄H₁₉N₅O₃S₂ 513.56 142–143 84 Antimicrobial activity
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide Trifluoromethylphenyl C₁₃H₁₂F₃N₂O₂S 329.31 N/A N/A Heparanase inhibition (anticancer)

Key Observations :

  • Electron-withdrawing groups (e.g., –F, –Cl, –CF₃) enhance metabolic stability and binding to hydrophobic pockets in biological targets .
  • Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
  • Heterocyclic moieties (e.g., pyrimidine in PPA14, quinoline in 23d) correlate with improved cellular uptake and target specificity .

Key Observations :

  • PPA14 and 23d demonstrate that fluorinated sulfonamides synergize with heterocycles (pyrimidine/quinoline) to enhance cytotoxicity .
  • Methoxy substituents in analogs like 23d and 7 are associated with moderate yields (39.5–84%) and thermal stability (melting points >142°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.